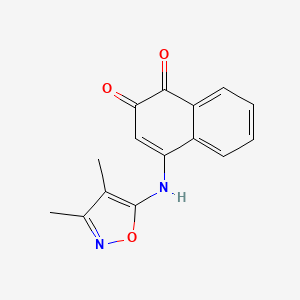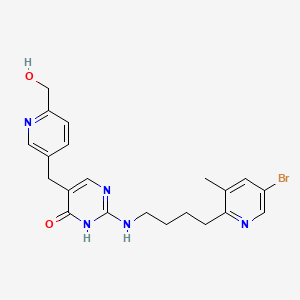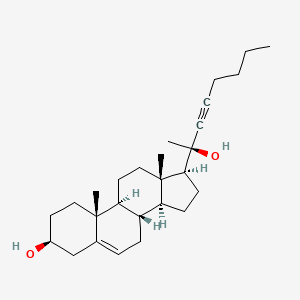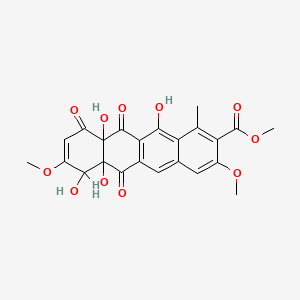
2-Naphthacenecarboxylic acid, 6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthacenecarboxylic acid, 6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-, methyl ester is a natural product found in Streptomyces glaucescens with data available.
Aplicaciones Científicas De Investigación
Antimalarial Potential
Research has indicated that certain derivatives of 2-naphthacenecarboxylic acid exhibit potential as antimalarial agents. For instance, compounds derived from the marine sponge Diacarnus levii, which are structurally related to 2-naphthacenecarboxylic acid, showed activity against the malaria parasite Plasmodium falciparum. This suggests a promising avenue for the development of new antimalarial drugs (D'Ambrosio et al., 1998).
Neurodegenerative Diseases
Another derivative of 2-naphthacenecarboxylic acid has been synthesized as a key intermediate for a therapeutic drug for neurodegenerative diseases. The practical method developed for this synthesis indicates the compound’s potential relevance in treating conditions such as Alzheimer's or Parkinson's disease (Ito et al., 2003).
Photolytic Studies
The photochemical properties of certain 1-naphthylmethyl esters, closely related to 2-naphthacenecarboxylic acid, have been studied. These studies reveal insights into the behavior of radical pairs and ion pairs, which can be crucial for understanding the photochemistry of complex organic compounds (DeCosta & Pincock, 1993).
Crystal Structure Analysis
The crystal structures of 5,8-dimethoxy-1-naphthoic acid and its methyl ester provide valuable information on molecular geometries and intermolecular interactions. Such studies are fundamental in the field of crystallography and material sciences, contributing to the understanding of how molecular structure influences physical properties (Blackburn & Gerkin, 1997).
Molecular Synthesis and Cytotoxic Activity
Several studies have explored the synthesis of various analogues of 2-naphthacenecarboxylic acid and assessed their cytotoxic activities. This research is particularly relevant in the context of cancer treatment, where these compounds might serve as potential chemotherapeutic agents (Bongui et al., 2005).
Propiedades
Número CAS |
146864-75-7 |
|---|---|
Nombre del producto |
2-Naphthacenecarboxylic acid, 6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-, methyl ester |
Fórmula molecular |
C23H20O11 |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
methyl 6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |
InChI |
InChI=1S/C23H20O11/c1-8-14-9(6-11(32-2)15(8)21(29)34-4)5-10-16(17(14)25)20(28)22(30)13(24)7-12(33-3)19(27)23(22,31)18(10)26/h5-7,19,25,27,30-31H,1-4H3 |
Clave InChI |
ULHJWHCSSAEMLW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC |
Sinónimos |
1,4,4a,5,12,12a-hexahydro-4,4a,11,12a-tetrahydroxy-3,8-dimethoxy-9-methoxycarbonyl-10-methyl-1,5,12-trioxonaphthacene 5838 DNI 5838-DNI tetracenomycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



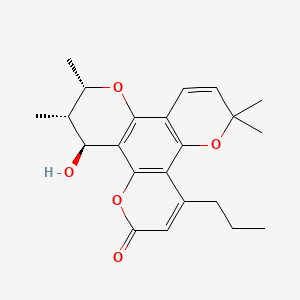
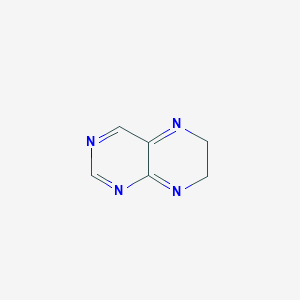
![3-Pentofuranosyl-3,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B1201586.png)

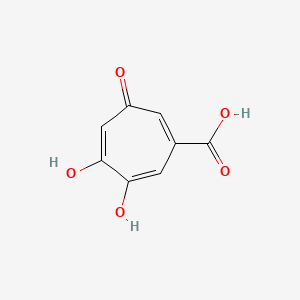
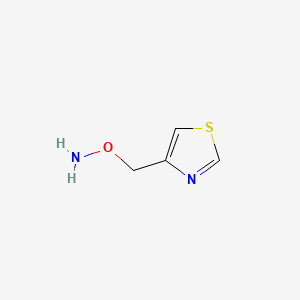
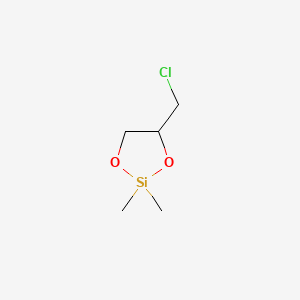
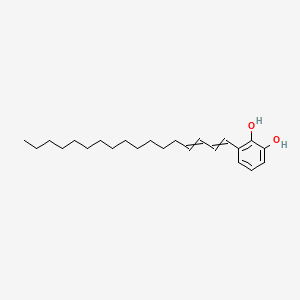
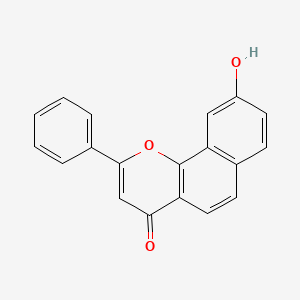
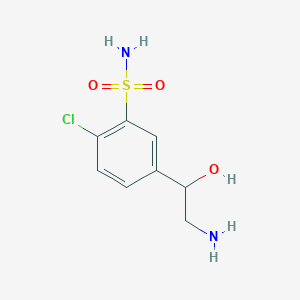
![{2-[18-(2,5-Dioxopyrrolidin-1-yl)-18-oxooctadecan-3-yl]-4,4-dimethyl-1,3-oxazolidin-3-yl}oxidanyl](/img/structure/B1201602.png)
